2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide typically involves multiple steps, including the formation of the biphenyl core and the introduction of methoxyphenyl groups. Common synthetic routes may involve:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced through nucleophilic substitution reactions, where methoxyphenyl halides react with appropriate nucleophiles under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, where an amine derivative reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions or halogens replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitronium tetrafluoroborate (NO2BF4), bromine (Br2)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Shares the biphenyl core but lacks the acetamide and additional methoxyphenyl groups.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional groups and reactivity.
2-Methoxyethyl acetate: Contains a methoxy group but has a different core structure and applications.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is unique due to its combination of biphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-22-11-7-6-10-21(22)23(28-2)17-25-24(26)16-18-12-14-20(15-13-18)19-8-4-3-5-9-19/h3-15,23H,16-17H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMDCXVJWNZWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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